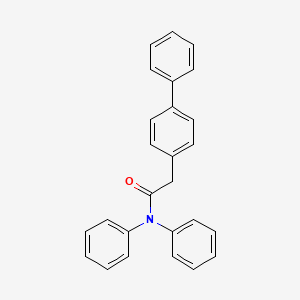

2-(4-biphenylyl)-N,N-diphenylacetamide

Description

Contextualization of the Biphenyl (B1667301) Acetamide (B32628) Molecular Scaffold in Contemporary Organic Chemistry

The biphenyl acetamide scaffold is a prominent structural motif in organic chemistry, forming the backbone of a wide range of functionally significant molecules. Biphenyls, which are polynuclear aromatic hydrocarbons, consist of two phenyl rings linked by a single bond. researchgate.netasianpubs.org This core structure is not merely a passive linker; its conformational flexibility and extended π-system are key to the properties of its derivatives. The introduction of functional groups onto the biphenyl core is a common strategy to create compounds with specific therapeutic or material properties. researchgate.net

Biphenyl acetic acid and its derivatives, in particular, have been extensively studied, revealing a broad spectrum of applications. asianpubs.org For instance, derivatives of 4-biphenyl acetic acid have been investigated for their potential as anti-inflammatory, analgesic, and antibacterial agents. asianpubs.org The amide derivatives of this scaffold are of particular importance. The acetamide group (-CH₂CONH-) provides a site for hydrogen bonding and can be substituted to modulate the molecule's steric and electronic properties. This versatility makes the biphenyl acetamide scaffold a valuable building block in the design of new materials and biologically active compounds. researchgate.netarchivepp.com The combination of the rigid biphenyl group with the polar amide linkage creates molecules with unique self-assembly and electronic characteristics, making them candidates for development in materials science.

Historical Development of Aromatic Amide Synthesis and Derivatization Methodologies

The synthesis of aromatic amides is a fundamental transformation in organic chemistry with a history stretching back to its earliest days. Initially, methods involved the straightforward, yet often harsh, condensation of aromatic amines with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A common and enduring method involves the conversion of a carboxylic acid (like 4-biphenylacetic acid) into its corresponding acyl chloride using an agent like thionyl chloride (SOCl₂), which is then reacted with an amine. researchgate.netasianpubs.org

Over the decades, the drive for milder conditions, higher yields, and greater functional group tolerance has led to the development of sophisticated synthesis methodologies. A major breakthrough was the introduction of coupling agents that activate the carboxylic acid in situ, facilitating its reaction with the amine under milder conditions. These reagents include carbodiimides and various phosphonium (B103445) or uronium salts. The evolution of catalytic methods, including the use of enzymes and transition metals, has further expanded the chemist's toolkit, enabling the efficient and selective formation of amide bonds in complex molecular settings.

Derivatization is a key strategy used to modify the properties of a parent compound for analysis or to create new functionalities. researchgate.net For amides, common derivatization reactions include:

Alkylation: This process involves replacing an active hydrogen, such as one on a primary or secondary amide, with an alkyl group. This modification typically reduces polarity and increases volatility.

Acylation: This involves the introduction of an acyl group (R-C=O) and is a foundational method for creating the amide bond itself from an amine.

These synthetic and derivatization techniques are crucial for accessing a diverse range of aromatic amides, including complex structures like 2-(4-biphenylyl)-N,N-diphenylacetamide.

Significance of this compound within Academic Synthetic and Materials Science Research

While direct and extensive research on this compound is not widely documented in publicly available literature, its structure suggests significant potential in both synthetic and materials science research. The molecule is a tertiary amide, combining the 4-biphenylylacetyl group with an N,N-diphenylamine moiety.

A plausible and efficient synthesis route for this compound would involve the reaction of 4-biphenylacetyl chloride with N,N-diphenylamine. This is a standard amidation reaction where the highly reactive acyl chloride readily couples with the secondary amine.

The table below outlines the key identifiers and predicted physicochemical properties for this compound, based on its structure and data from analogous compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(biphenyl-4-yl)-N,N-diphenylacetamide |

| Molecular Formula | C₂₆H₂₁NO |

| Molecular Weight | 363.46 g/mol |

| Predicted State | Solid at room temperature |

| Predicted Solubility | Low in water, soluble in organic solvents like Toluene (B28343), Chloroform |

The unique structure of this compound imparts potential for novel applications. The presence of three phenyl rings attached to the nitrogen atom, in addition to the biphenyl group, creates a sterically hindered and electronically rich environment. Such triphenylamine (B166846) and related bulky aromatic structures are well-known components in materials for organic electronics, including Organic Light Emitting Diodes (OLEDs) and organic photovoltaics, where they can function as hole-transporting or light-emitting layers. The biphenyl moiety can contribute to liquid crystalline properties or enhance thermal stability in polymers. Therefore, this compound and its derivatives represent an interesting target for academic research in the field of functional organic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenyl-2-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO/c28-26(20-21-16-18-23(19-17-21)22-10-4-1-5-11-22)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVAJGXNQCAXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 2 4 Biphenylyl N,n Diphenylacetamide

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(4-biphenylyl)-N,N-diphenylacetamide reveals two primary disconnection points that form the basis for its synthesis. The most straightforward disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key precursors: 2-(4-biphenylyl)acetic acid or its activated derivative, and N,N-diphenylamine. This approach is synthetically practical due to the prevalence of reliable methods for amide bond formation.

A second key disconnection can be made at the C-C bond linking the two phenyl rings of the biphenyl (B1667301) group. This suggests a cross-coupling strategy, such as the Suzuki-Miyaura coupling, to construct the biphenyl system at an earlier stage of the synthesis. This approach would typically involve the coupling of a phenylboronic acid with a 4-halophenylacetamide derivative or a precursor thereof.

Synthesis of Advanced Precursors and Intermediate Compounds

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

N,N-Diphenylamine: This secondary amine is a commercially available starting material. Its synthesis can be achieved through the reaction of aniline with aniline hydrochloride at elevated temperatures or via the Ullmann condensation, which involves the reaction of an aryl halide with an aryl amine in the presence of a copper catalyst.

2-(4-biphenylyl)acetic acid: This carboxylic acid is a crucial building block. Its synthesis can be approached in a multi-step sequence. One common method involves the Suzuki-Miyaura coupling of 4-bromophenylacetic acid or its ester with phenylboronic acid. This palladium-catalyzed cross-coupling reaction is highly efficient for the formation of the biphenyl linkage. youtube.com Alternatively, one could start with 4-bromobiphenyl, convert it to the corresponding Grignard reagent, and then react it with a suitable electrophile to introduce the acetic acid moiety.

Direct Synthesis Approaches

The final assembly of this compound can be achieved through several direct methods, primarily focusing on the formation of the amide bond.

Acylation Reactions Utilizing Biphenylacetic Acid Derivatives

The direct acylation of N,N-diphenylamine with 2-(4-biphenylyl)acetic acid represents a convergent approach. This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert aprotic solvent like dichloromethane or dimethylformamide. While direct, this method can sometimes lead to side reactions and may require careful purification.

The acylation activity of the carboxylic acid can be enhanced by forming an intermediate aromatic ester. osti.gov This two-step mechanism involves the formation of an acylium ion followed by a C-C coupling between the acylium ion and the aromatic substrate. osti.gov

Amidation Reactions from 2-(4-biphenylyl)acetyl Halides

A more reactive approach involves the use of 2-(4-biphenylyl)acetyl halide, typically the acetyl chloride. lookchem.comchemicalbook.comchemicalbook.com This intermediate can be prepared from 2-(4-biphenylyl)acetic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdma.ch The resulting 2-(4-biphenylyl)acetyl chloride is a highly reactive electrophile that readily undergoes amidation with N,N-diphenylamine. lookchem.comchemicalbook.comchemicalbook.com This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. This method is generally high-yielding and proceeds under mild conditions.

A similar, well-established procedure is the synthesis of 2-chloro-N,N-diphenylacetamide from diphenylamine (B1679370) and chloroacetyl chloride, which serves as a model for this type of transformation. nih.gov

Cross-Coupling Strategies for Biphenyl Moiety Elaboration (e.g., Suzuki-Miyaura Coupling)

An alternative strategy involves constructing the biphenyl moiety at a later stage of the synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. beilstein-journals.org In this approach, a precursor such as 2-(4-bromophenyl)-N,N-diphenylacetamide would be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. This method offers the advantage of modularity, allowing for the synthesis of various biphenyl derivatives by simply changing the boronic acid coupling partner. The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. youtube.comgre.ac.ukcell.comacs.org

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters to optimize include the choice of solvent, reaction temperature, catalyst loading (in the case of cross-coupling reactions), and the nature of the base.

For amidation reactions involving the acetyl chloride, a common solvent is a non-polar aprotic solvent like dichloromethane or toluene (B28343). The reaction is typically run at room temperature or with gentle heating. For Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous base (e.g., sodium carbonate or potassium phosphate) is often employed, with reaction temperatures ranging from room temperature to reflux.

Isolation and purification of the final product are critical for obtaining a high-purity compound. Standard laboratory techniques such as extraction, washing, and drying are used to remove impurities. The crude product is often purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Below is a table summarizing the key synthetic reactions:

| Reaction Type | Reactants | Reagents/Catalysts | Product |

| Acylation | 2-(4-biphenylyl)acetic acid, N,N-diphenylamine | DCC, DMAP | This compound |

| Amidation | 2-(4-biphenylyl)acetyl chloride, N,N-diphenylamine | Triethylamine or Pyridine | This compound |

| Suzuki-Miyaura Coupling | 2-(4-bromophenyl)-N,N-diphenylacetamide, Phenylboronic acid | Palladium catalyst, Base | This compound |

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of specialty chemicals, such as this compound, is increasingly scrutinized through the lens of green chemistry. This paradigm shift encourages the development of manufacturing processes that are not only efficient but also environmentally benign and sustainable. The core principles of green chemistry provide a framework for evaluating and redesigning synthetic routes to minimize their environmental footprint. For the synthesis of this compound, this involves a critical assessment of traditional amidation methods and the exploration of greener alternatives that emphasize atom economy, the use of safer solvents, catalytic efficiency, and energy conservation.

Traditional methods for forming the crucial amide bond in this compound often rely on the activation of the carboxylic acid precursor, 2-(4-biphenylyl)acetic acid. This is typically achieved by converting the acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride, or by employing stoichiometric coupling agents like dicyclohexylcarbodiimide (DCC). While effective, these approaches are fraught with sustainability issues. They exhibit poor atom economy, as significant portions of the activating reagents are converted into waste byproducts. For instance, the use of thionyl chloride generates hydrochloric acid and sulfur dioxide, while DCC produces dicyclohexylurea, a solid waste that can complicate product purification. Furthermore, these reactions are frequently conducted in hazardous chlorinated or dipolar aprotic solvents, which pose risks to human health and the environment.

In contrast, sustainable synthetic strategies focus on direct catalytic amidation, which circumvents the need for stoichiometric activating agents and reduces waste generation. dntb.gov.uaresearchgate.net This approach aligns with several key principles of green chemistry:

Atom Economy: Direct amidation, where the only byproduct is water, represents the most atom-economical route to amide bond formation. nih.govrsc.org Catalytic methods that facilitate this transformation are highly sought after.

Catalysis over Stoichiometric Reagents: The use of catalysts, which are effective in small amounts and can often be recycled, is superior to stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. rsc.org Boronic acids and various metal-based catalysts have shown promise in promoting direct amidation. rsc.orgrsc.orgacs.org More recently, heterogeneous catalysts like silica gel have been employed, offering the additional benefits of easy separation and recyclability. acs.orgrsc.orgoup.com

Safer Solvents and Reaction Conditions: A significant focus of green synthesis is the replacement of hazardous organic solvents. ucl.ac.uk Research into amide synthesis in aqueous media or under solvent-free conditions has demonstrated the potential to drastically reduce the environmental impact of the process. acs.orgresearchgate.net Microwave-assisted synthesis, often performed without a solvent, can also lead to shorter reaction times and increased energy efficiency. researchgate.net

Energy Efficiency: The pharmaceutical and chemical industries are major consumers of energy. energystar.gov Developing synthetic routes that proceed under milder conditions (lower temperature and pressure) and in shorter times significantly reduces energy consumption, leading to both environmental and economic benefits. energystar.govcoolplanet.ioduplico.comlasttechnology.it Catalytic and microwave-assisted methods often offer advantages in this regard.

The following table provides a comparative analysis of a hypothetical traditional synthesis route and a potential green alternative for producing this compound, highlighting the advantages of applying green chemistry principles.

| Parameter | Traditional Synthetic Route | Green Synthetic Route |

|---|---|---|

| Reactants | 2-(4-biphenylyl)acetyl chloride, Diphenylamine | 2-(4-biphenylyl)acetic acid, Diphenylamine |

| Activating Agent/Catalyst | Stoichiometric (e.g., Thionyl chloride to make the acid chloride) | Catalytic (e.g., Boronic acid, Silica gel) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or Dipolar aprotic solvents (e.g., DMF) | Greener alternatives (e.g., Water, 2-MeTHF) or Solvent-free |

| Byproducts | HCl, SO₂, or other stoichiometric waste (e.g., Dicyclohexylurea) | Water |

| Atom Economy | Low | High |

| Energy Consumption | Potentially high (e.g., refluxing for extended periods) | Lower (milder conditions, potentially microwave-assisted) |

| Environmental & Safety Hazard | High (toxic reagents, hazardous solvents and byproducts) | Low (benign catalyst, safer solvent, water as byproduct) |

Advanced Spectroscopic and Structural Elucidation Techniques for Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of 2-(4-biphenylyl)-N,N-diphenylacetamide. The molecular formula of the compound is C₂₆H₂₁NO. HRMS can measure the mass of the molecular ion with high precision, allowing for the confirmation of this formula.

In addition to providing the molecular weight, mass spectrometry reveals the compound's fragmentation pattern, which offers valuable structural clues. While direct mass spectrometry data for this compound is not widely published, the expected fragmentation in electron ionization (EI) or electrospray ionization (ESI) can be predicted based on its structure and data from related compounds like N,N-diphenylacetamide. nih.gov Key fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the bond between the carbonyl group and the methylene (B1212753) bridge, generating a stable biphenylmethyl cation ([C₁₃H₁₁]⁺, m/z = 167) and a diphenylcarbamoyl fragment.

Amide Bond Cleavage: Cleavage of the C-N bond, leading to the formation of a diphenylamine (B1679370) radical cation and a biphenylacetyl cation.

McLafferty Rearrangement: While less common for this specific structure, it remains a potential fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing such compounds, where the gas chromatograph separates the sample before it enters the mass spectrometer for analysis. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted spectrum for this compound would show several distinct regions:

A singlet for the methylene (–CH₂–) protons, integrating to 2H.

A complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the 19 protons of the biphenyl (B1667301) and diphenylamine moieties. The protons on the biphenyl group would show a characteristic pattern, while the two phenyl rings on the nitrogen atom may exhibit restricted rotation, potentially leading to more complex signals than two simple phenyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted spectrum would feature:

A signal for the carbonyl carbon (C=O) in the downfield region (δ ~170 ppm).

A signal for the methylene carbon (–CH₂–).

A multitude of signals in the aromatic region (δ ~120-145 ppm) for the carbons of the three phenyl rings and the biphenyl system. rsc.orgchemicalbook.comchemicalbook.com

The following table presents predicted chemical shifts based on data from analogous structures. rsc.orgchemicalbook.com

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | - | ~171 |

| Methylene (CH₂) | ~3.8 | ~42 |

| Biphenyl (aromatic) | ~7.3-7.7 | ~127-141 |

| N-Phenyl (aromatic) | ~7.1-7.4 | ~126-143 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are adjacent to each other within the same spin system. It would be used to trace the connectivity within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link the methylene protons to the methylene carbon and each aromatic proton to its corresponding carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. semanticscholar.org The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key characteristic bands include:

Amide C=O Stretch: A strong absorption band typically found in the region of 1650-1680 cm⁻¹, characteristic of a tertiary amide. semanticscholar.org

C-N Stretch: An absorption in the 1300-1400 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹. rsc.org

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the methylene group.

Data from N-phenylacetamide and N,N-diphenylacetamide show a strong amide I band, which is a key feature for identifying this class of compounds. nist.govrsc.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. researchgate.netvensel.org While a crystal structure for this compound is not publicly available, analysis of related structures like N,N-diphenylacetamide can provide significant insight. researchgate.net

From these related structures, it is expected that:

The amide group (O=C-N) would be largely planar due to resonance.

The two phenyl rings attached to the nitrogen atom and the biphenyl group attached to the acetyl moiety will be twisted out of the amide plane due to significant steric hindrance. The torsion angles between these rings are a key structural feature.

Advanced Chromatographic Methods for Purity Assessment in Research Contexts (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity assessment of non-volatile compounds. A reversed-phase C18 column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water, would likely be effective for separating the target compound from potential impurities. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system strongly absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. rsc.org It provides separation based on boiling point and polarity, while the mass spectrometer provides identification of the eluted peaks. GC-MS is particularly useful for identifying and quantifying volatile impurities. For high-purity reference standards, quantitative analysis using an internal standard is often employed. rsc.org

Theoretical and Computational Chemistry Studies of 2 4 Biphenylyl N,n Diphenylacetamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

No specific studies detailing quantum mechanical calculations on 2-(4-biphenylyl)-N,N-diphenylacetamide were found.

Density Functional Theory (DFT) Studies on Ground State Properties

There are no available DFT studies specifically investigating the ground state properties of this compound.

Ab Initio Methods for High-Accuracy Property Predictions

Information regarding the use of Ab Initio methods for high-accuracy property predictions of this compound is not present in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution

No published molecular dynamics simulations specifically examining the conformational landscapes of this compound in solution were identified.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Patterns

A Frontier Molecular Orbital (FMO) analysis for this compound, which would predict its reactivity patterns, is not available in the reviewed literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

There are no specific computational predictions of the spectroscopic parameters for this compound.

Structure-Property Relationship Modeling through Computational Approaches

No studies on structure-property relationship modeling for this compound using computational approaches were found.

Chemical Reactivity and Mechanistic Investigations of 2 4 Biphenylyl N,n Diphenylacetamide

Amide Bond Reactivity and Transformation Pathways (e.g., Hydrolysis Kinetics)

The amide bond, while generally robust, is susceptible to cleavage under both acidic and basic conditions. In 2-(4-biphenylyl)-N,N-diphenylacetamide, the N,N-diphenyl substitution introduces significant steric hindrance around the carbonyl group, which is expected to decrease the rate of hydrolysis compared to less substituted amides.

Under acidic conditions, the hydrolysis mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. researchgate.net The rate-determining step is often the addition of water to the protonated amide. researchgate.net For this compound, the bulky phenyl groups on the nitrogen atom would sterically impede the approach of water, slowing down this key step.

Conversely, base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The subsequent cleavage of the C-N bond is often the slow step. researchgate.net The electron-withdrawing nature of the two phenyl groups on the nitrogen could slightly increase the electrophilicity of the carbonyl carbon, but this electronic effect is likely overshadowed by the profound steric hindrance.

Table 1: Qualitative Comparison of Amide Hydrolysis Rates

| Amide Type | Relative Rate of Hydrolysis | Influencing Factors for this compound |

| Primary Amide (R-CONH₂) | Fast | - |

| Secondary Amide (R-CONHR') | Moderate | - |

| Tertiary Amide (R-CONR'R'') | Slow | Significant steric hindrance from two phenyl groups on nitrogen. |

| This compound | Very Slow (Predicted) | Extreme steric hindrance from both diphenylamine (B1679370) and 4-biphenylyl groups. |

This table is illustrative and based on general principles of organic chemistry.

Functionalization of the Acetamide (B32628) Methylene (B1212753) Group

The methylene group (—CH₂—) situated between the 4-biphenylyl group and the carbonyl is activated by both flanking moieties, making it a prime site for functionalization. The adjacent carbonyl group allows for the formation of an enolate under basic conditions, which can then react with various electrophiles.

Methods for the α-functionalization of carbonyl compounds are well-established and can be broadly applied here. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.orgspringernature.com For instance, deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the corresponding enolate. This enolate can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 2: Potential α-Functionalization Reactions of this compound

| Reaction Type | Reagent(s) | Potential Product |

| Alkylation | Alkyl halide (e.g., CH₃I) | 2-(4-biphenylyl)-2-methyl-N,N-diphenylacetamide |

| Aldol Addition | Aldehyde or Ketone (e.g., benzaldehyde) | 2-(4-biphenylyl)-3-hydroxy-3-phenyl-N,N-diphenylpropanamide |

| Halogenation | N-Halosuccinimide (e.g., NBS) | 2-bromo-2-(4-biphenylyl)-N,N-diphenylacetamide |

| Acylation | Acyl chloride (e.g., acetyl chloride) | 2-(4-biphenylyl)-3-oxo-N,N-diphenylbutanamide |

This table presents hypothetical reactions based on established α-functionalization methodologies.

Transition metal-catalyzed α-alkylations and arylations, often employing palladium-based catalysts, represent another sophisticated avenue for modifying the methylene group. mdpi.com

Aromatic Substitution Reactions on the Biphenyl (B1667301) and Diphenylamine Moieties

The presence of two distinct aromatic systems, the biphenyl and the diphenylamine moieties, allows for selective electrophilic aromatic substitution reactions. The directing effects of the substituents on each ring will govern the regioselectivity of these transformations.

On the biphenyl group, the acetamide substituent is deactivating and will direct incoming electrophiles to the meta position of the attached phenyl ring. However, the second phenyl ring of the biphenyl group is activating and will direct substitution to its ortho and para positions. Friedel-Crafts acylation of biphenyl, for example, typically yields the 4-substituted product. nih.govsocietyforscience.orgchegg.comresearchgate.net

The diphenylamine moiety contains two phenyl rings activated by the nitrogen atom. The nitrogen lone pair strongly directs electrophilic attack to the ortho and para positions of both rings.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

This table is based on established principles of electrophilic aromatic substitution.

Photochemical and Thermal Transformations

The photochemical behavior of this compound is likely to be influenced by both the diphenylamine and biphenyl chromophores. Diphenylamine itself is known to undergo photocyclization to form carbazole (B46965) upon irradiation. researchgate.net A similar intramolecular cyclization could potentially occur in the subject molecule.

Furthermore, studies on triphenylamine (B166846) (TPA) derivatives, which share structural similarities with the diphenylamine portion, have shown that photoexcitation can lead to charge separation and the formation of radical cations, which can then dimerize. arxiv.org

Thermal decomposition of N-substituted diacetamides has been studied, revealing that the stability is influenced by the nature of the substituent on the nitrogen. nih.gov While specific data for this compound is unavailable, it is expected to be a thermally stable compound due to the presence of multiple aromatic rings. High-temperature pyrolysis would likely lead to complex fragmentation patterns.

Catalytic Transformations Involving the Compound (e.g., as a substrate or ligand)

This compound can participate in catalytic transformations in two primary ways: as a substrate or as a ligand.

As a substrate, the aryl-halide bonds that could be introduced onto either the biphenyl or diphenylamine rings would be susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. vu.ltrsc.orgnih.gov These reactions are powerful tools for the construction of complex molecular architectures. For instance, a bromo-substituted derivative could be coupled with a boronic acid to form a more complex biaryl structure. researchgate.net

The potential for this compound to act as a ligand in transition metal catalysis is also noteworthy. The nitrogen atom of the diphenylamine moiety and the carbonyl oxygen of the amide group could potentially coordinate to a metal center, forming a chelate ring. While N,N-diphenylacetamide itself can act as a bidentate ligand, the steric bulk of the 4-biphenylylmethyl group in the target molecule might influence its coordination properties. chemicalbook.com

Stereochemical Aspects and Chiral Transformations

This compound is an achiral molecule. However, functionalization of the acetamide methylene group, as discussed in section 5.2, would create a stereocenter. For example, the alkylation of the enolate would result in a racemic mixture of the R and S enantiomers.

The synthesis of enantiomerically pure derivatives would require the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture. Asymmetric α-functionalization of carbonyl compounds is a well-developed field, with numerous methods employing chiral catalysts based on transition metals or organocatalysts. organic-chemistry.orgspringernature.com These methodologies could likely be adapted to achieve stereoselective transformations at the methylene group of this compound.

The study of the stereochemistry of chiral 2-aryl substituted compounds has shown that the specific optical rotation can be correlated with the absolute configuration at the stereocenter, although this is highly dependent on the nature of the substituents. mdpi.com

Advanced Research Applications in Materials Science and Supramolecular Chemistry

Exploration as a Molecular Building Block for Advanced Architectures

Organic molecules are fundamental components for the bottom-up assembly of complex molecular architectures like supramolecular complexes and organic frameworks. researchgate.net Compounds with biphenyl (B1667301) groups are often employed as rigid spacers, while amide functionalities can provide specific interaction sites. Molecules with related structures, such as N-(4-Biphenylyl)-2-biphenylamine, are categorized as organic building blocks for material science applications. chemrxiv.org The defined geometry of 2-(4-biphenylyl)-N,N-diphenylacetamide makes it a hypothetical candidate for constructing larger, well-defined chemical structures.

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry investigates the interactions between molecules that lead to the formation of larger, organized structures. sigmaaldrich.com The study of how this compound might self-assemble would be a critical step in understanding its potential.

The crystal structure of a molecule reveals how non-covalent forces dictate its three-dimensional arrangement. For the related compound N,N-diphenylacetamide , crystal structure analysis shows the importance of intermolecular forces in its packing. researchgate.netossila.com Although it lacks a traditional hydrogen bond donor, the acetyl group's oxygen and the phenyl rings' hydrogen atoms can participate in weak C-H···O interactions. Furthermore, the multiple phenyl rings in this compound would be expected to engage in π-π stacking and C-H···π interactions, which are crucial in stabilizing the crystal lattice of many aromatic compounds. sigmaaldrich.comnih.gov A detailed crystallographic study would be necessary to determine the specific interactions and packing motifs for this compound.

The formation of ordered molecular layers on solid surfaces is a key area of nanotechnology. Triphenylamine-based structures, which share the tripodal phenyl arrangement with the diphenylacetamide group, have been studied for their ability to form covalent organic frameworks on gold surfaces. mdpi.com Investigating whether this compound can form self-assembled monolayers on substrates like graphite, gold, or silicon would be a valuable research direction, potentially leading to applications in molecular electronics.

Potential in Functional Material Design (e.g., Organic Semiconductors, Luminescent Materials)

The electronic and photophysical properties of organic materials are intrinsically linked to their molecular structure.

Luminescent Materials: Many triphenylamine (B166846) and biphenyl derivatives exhibit fluorescence. For example, a silole derivative incorporating a biphenyl group is known for its strong blue fluorescence in the solid state. nih.gov The rigid structure of the biphenyl moiety and the twisted conformation of the diphenylamino group in the target compound could potentially lead to interesting photoluminescent properties by minimizing non-radiative decay pathways.

Role in Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. While there are no studies on this compound in this context, related structures have been explored. For instance, larger molecules containing multiple biphenyl units, such as 4,4'-bis(diphenylhydroxymethyl)biphenyl, have been shown to form host-guest inclusion compounds with small solvent molecules. researchgate.net The clefts and cavities formed by the bulky phenyl groups in the crystal lattice of this compound might allow it to act as a host for small guest molecules, a hypothesis that could be tested through co-crystallization experiments.

Development as a Ligand or Organocatalyst in Advanced Synthesis

The nitrogen and oxygen atoms in the acetamide (B32628) group offer potential coordination sites for metal ions. Palladium complexes featuring N,N-diphenyl acetamide-type ligands have been developed as efficient catalysts for cross-coupling reactions. Furthermore, axially chiral biphenyls are a cornerstone of asymmetric catalysis, serving as ligands that can induce enantioselectivity in chemical reactions. sigmaaldrich.com While the target compound is not inherently chiral, its rigid backbone could be modified to create effective ligands for transition metal catalysis.

Systematic Studies of Derivatives, Analogues, and Structure Reactivity Correlations

Synthesis and Characterization of Substituted Biphenyl (B1667301) Analogs

The synthesis of analogs based on the 2-(4-biphenylyl)-N,N-diphenylacetamide core structure often begins with the parent acid, 4-biphenylacetic acid. A common and effective method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is typically achieved by treating 4-biphenylacetic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry benzene, to yield 4-biphenylacetyl chloride. researchgate.net This highly reactive intermediate can then be coupled with various primary or secondary amines to form the desired amide derivatives. researchgate.net

For the synthesis of the parent compound, this compound, the 4-biphenylacetyl chloride would be reacted with diphenylamine (B1679370). The general synthetic route is a robust platform for creating a library of analogs by introducing substituents onto the biphenyl ring system. For instance, substituted 4-biphenylacetic acids can be used as starting materials. These can be prepared through various cross-coupling reactions, most notably the Suzuki coupling, where a substituted phenylboronic acid is coupled with a 4-halophenylacetic acid ester, followed by hydrolysis.

The characterization of these newly synthesized analogs relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the amide carbonyl (C=O) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed molecular structure, confirming the positions of substituents on the aromatic rings, and ensuring the correct connectivity of the molecule. High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound. researchgate.net

Table 1: Synthesis of Substituted 4-Biphenyl Acid-Amide Derivatives researchgate.net This table illustrates the general synthetic approach using 4-biphenylacetic acid as a precursor to react with various amines, a method directly applicable to the synthesis of the title compound with diphenylamine.

Modifications of the N,N-Diphenylamine Moiety and their Effects on Chemical Behavior

The N,N-diphenylamine moiety is a critical component influencing the electronic and steric properties of the molecule. Modifications in this region can significantly alter the compound's chemical behavior. The synthesis of the core N,N-diphenylacetamide structure can be achieved through the chloroacetylation of diphenylamine with chloroacetyl chloride. nih.govorientjchem.org The resulting 2-chloro-N,N-diphenylacetamide is a versatile intermediate. nih.govresearchgate.net The chlorine atom serves as a leaving group, allowing for substitution reactions to attach various functionalities, although for the title compound, the biphenyl group is attached to the acetyl carbon, not the amine.

In analogs where the N,N-diphenylamine structure is modified, one or both phenyl rings can be substituted, or one of the phenyl groups can be replaced entirely. For example, replacing a phenyl group with an alkyl group would decrease the steric bulk around the nitrogen atom and alter the electronic properties, potentially increasing the nucleophilicity of the nitrogen lone pair (if available) and changing the rotational barrier of the N-C bonds.

Studies on related N-phenylacetamide derivatives show that substitutions on the phenyl rings have a profound impact on receptor binding affinity and selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide's aromatic ring were examined. nih.gov Electron-donating groups like -OH or -OCH₃ generally led to different binding profiles compared to electron-withdrawing groups such as -Cl or -NO₂. nih.gov Halogen substitutions often increased affinity for certain receptors. nih.gov While this study is on a different scaffold, the principles of how N-aryl substitutions affect molecular interactions are broadly applicable. Modifying the N,N-diphenylamine moiety in this compound would similarly be expected to modulate its interaction with biological targets or its reactivity in chemical processes.

Table 2: Effect of N-Aryl Substitution on Receptor Affinity in Related Phenylacetamide Analogs nih.gov This table demonstrates how substitutions on an N-aryl ring in a related acetamide (B32628) scaffold influence biological activity, providing a model for predicting the effects of similar changes to the N,N-diphenylamine moiety.

Introduction of Diverse Functional Groups and their Influence on Reactivity and Properties

The introduction of diverse functional groups at various positions on the this compound scaffold is a key strategy to modulate its physicochemical properties and reactivity. Functional groups can be added to either the biphenyl system or the N,N-diphenylamine rings. The choice of functional group and its position can dramatically influence properties such as solubility, electronic distribution (and thus reactivity), and intermolecular interactions.

For example, introducing polar functional groups like hydroxyl (-OH) or amine (-NH₂) can increase aqueous solubility and provide sites for hydrogen bonding. researchgate.net Conversely, adding lipophilic groups like trifluoromethyl (-CF₃) can enhance membrane permeability. The electronic nature of the substituent is also critical. Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) increase electron density in the aromatic rings, potentially making them more susceptible to electrophilic attack, while electron-withdrawing groups (e.g., nitro, -NO₂) decrease electron density and can direct nucleophilic substitution.

Studies on phenylacetamide derivatives have shown that the presence of a nitro (-NO₂) moiety leads to different cytotoxic effects compared to a methoxy (-OCH₃) moiety, highlighting the strong influence of the electronic properties of functional groups on biological activity. nih.gov The reactivity of amine groups is generally higher than that of hydroxyl groups due to the greater nucleophilicity of nitrogen compared to oxygen, which can influence polymerization reactions or other synthetic transformations. researchgate.net

Elucidation of Structure-Reactivity Relationships in Academic Syntheses

Understanding the relationship between molecular structure and chemical reactivity is a central goal in chemistry. For the this compound scaffold, this involves correlating specific structural features with observable reaction outcomes. Quantitative Structure-Reactivity Relationships (QSRR) are powerful tools for this purpose, aiming to create mathematical models that predict reactivity based on structural descriptors. chemrxiv.org

While specific QSRR studies on this exact compound are not widely published, the principles can be inferred from related systems. For example, in studies of benzhydrylium ions, reactivity parameters were successfully predicted using only structural information. chemrxiv.org Such models often use descriptors that quantify steric and electronic effects. For the biphenylacetamide scaffold, key descriptors would include:

Hammett parameters (σ): To quantify the electron-donating or -withdrawing effect of substituents on the aromatic rings.

Steric parameters (e.g., Taft's Eₛ): To describe the bulkiness of substituents, which can affect reaction rates by hindering access to a reaction center.

Hydrophobicity parameters (logP): To model the partitioning of the molecule between aqueous and organic phases, which is critical in many reaction systems.

By synthesizing a library of analogs with systematic variations and measuring their reaction rates or equilibrium constants for a specific chemical transformation, a QSRR model can be developed. This model can then be used to predict the reactivity of yet-unsynthesized derivatives, guiding synthetic planning and optimization. chemrxiv.org

Design Principles for Novel Molecular Entities Based on the this compound Scaffold

The this compound structure can be used as a scaffold for designing new molecules with desired properties, particularly in medicinal chemistry. The design process is guided by several key principles:

Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified by replacing parts of it with other chemical groups that retain similar steric and electronic properties (bioisosteres). For example, the biphenyl group could be replaced with a phenyl-thiazole or phenyl-oxadiazole system to explore different interaction potentials or improve pharmacokinetic properties. ijcce.ac.irnih.gov

Structure-Based Design: If the molecular target (e.g., an enzyme or receptor) is known, computational docking can be used to predict how analogs of the scaffold will bind. researchgate.net This allows for the rational design of modifications that enhance binding affinity and selectivity. For instance, functional groups can be added to form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the target's binding site. researchgate.net

By combining the knowledge of structure-reactivity relationships (Section 7.4) with these design strategies, new molecules based on the this compound scaffold can be rationally and efficiently developed for a wide range of chemical and biological applications. nih.gov

Future Research Directions and Emerging Paradigms for the Chemical Compound

Integration into Automated Synthesis and High-Throughput Experimentation

The synthesis of complex molecules like 2-(4-biphenylyl)-N,N-diphenylacetamide is a prime candidate for optimization using modern automation. High-Throughput Experimentation (HTE) has become a powerful strategy for rapidly discovering optimal reaction conditions, improving yields, and minimizing by-product formation. nih.gov HTE platforms allow for numerous reactions to be run in parallel, typically in 96-well plates, enabling the screening of a wide array of catalysts, ligands, solvents, and temperatures with minimal material consumption. nih.govchemrxiv.org

For the synthesis of this compound, which involves key bond formations such as C-C coupling (to form the biphenyl) and C-N coupling (for the amidation), HTE could be transformative. For instance, a Suzuki or similar cross-coupling reaction to form the 4-acetylbiphenyl (B160227) intermediate could be optimized by screening various palladium catalysts and ligands. nih.gov Subsequently, the amidation step could be refined using a separate HTE screen. The integration of HTE with rapid analysis techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can allow for the screening of hundreds of unique reaction conditions in minutes. purdue.edu Software platforms like phactor™ can further streamline this process by assisting in the design of reaction arrays and the analysis of the resulting data. chemrxiv.org

Table 1: Hypothetical High-Throughput Experimentation (HTE) Screen for Synthesis Optimization This table illustrates a potential experimental design for optimizing the final amidation step to synthesize this compound.

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene (B28343) | 110 | 75 |

| 2 | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 110 | 88 |

| 3 | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 100 | 62 |

| 4 | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 79 |

| 5 | Ni(acac)₂ / dppf | K₂CO₃ | 1,2-Dichloroethane | 120 | 45 |

| 6 | CuI / L-proline | K₂CO₃ | DMSO | 90 | 55 |

Exploration of Novel Solid-State Phenomena and Material Functionalities

The solid-state properties of a molecule, such as its crystal packing and polymorphism, are dictated by its structure. The parent compound, N,N-diphenylacetamide, has a known crystal structure where intermolecular C-H⋯O contacts connect molecules into infinite strands. researchgate.net The introduction of the large, planar biphenyl (B1667301) group in this compound is expected to significantly influence these interactions.

Future research should focus on the single-crystal X-ray diffraction of this compound to elucidate its three-dimensional structure. This analysis would reveal how the biphenyl and diphenylamine (B1679370) moieties arrange in the crystal lattice and what intermolecular forces (e.g., π-π stacking, C-H⋯π interactions) dominate. The torsional flexibility of the biphenyl group and the propeller-like arrangement of the N-phenyl rings could give rise to polymorphism—the ability to exist in multiple crystal forms—each with distinct physical properties. The study of such phenomena is critical for applications in pharmaceuticals and materials science. Furthermore, the rigid, aromatic nature of the molecule suggests potential for forming liquid crystalline phases or for use as a host in supramolecular assemblies.

Table 2: Comparison of Crystallographic Data: N,N-diphenylacetamide vs. Hypothetical this compound

| Parameter | N,N-diphenylacetamide (Experimental) researchgate.net | This compound (Predicted) |

|---|---|---|

| Formula | C₁₄H₁₃NO | C₂₆H₂₁NO |

| Crystal System | Orthorhombic | Likely lower symmetry (e.g., Monoclinic) due to increased complexity |

| Space Group | Pbca | To be determined |

| Key Intermolecular Interaction | C-H⋯O hydrogen bonds | Potential for C-H⋯O bonds, π-π stacking from biphenyl and phenyl rings |

| Potential Phenomena | Forms infinite strands | Polymorphism, potential for liquid crystallinity, supramolecular assembly |

Advanced Theoretical and Computational Modeling for Predictive Chemical Research

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. researchgate.netresearchgate.net Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the molecule's reactivity, charge transfer characteristics, and potential as an electronic material. researchgate.net

Furthermore, molecular docking studies could be performed to explore its potential interactions with biological targets. nih.govorientjchem.org Although this compound has not been synthesized for a specific biological purpose, its scaffold is related to molecules with known bioactivity. nih.govorientjchem.org Docking simulations against various enzyme active sites could generate hypotheses for its potential use in medicinal chemistry, for example, as an inhibitor for targets like cyclo-oxygenase or as a ligand for neurological receptors. orientjchem.org Molecular dynamics (MD) simulations could further strengthen these findings by providing insights into the stability and dynamics of the compound-protein complex over time. researchgate.net

Table 3: Predicted Computational Parameters and Their Significance Based on studies of structurally related compounds.

| Computational Parameter | Predicted Value / Property | Potential Implication |

|---|---|---|

| HOMO-LUMO Energy Gap | Small to moderate | Potential for use in organic electronics (e.g., OLEDs, organic semiconductors). researchgate.net |

| Dipole Moment | Moderate to high | Influences solubility, crystal packing, and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential near carbonyl oxygen | Indicates sites for electrophilic attack and hydrogen bond acceptance. researchgate.net |

| Docking Score (Hypothetical) | High binding affinity to specific enzymes | Suggests potential as a lead compound in drug discovery. researchgate.netorientjchem.org |

Innovations in Green Chemistry Applied to its Synthesis and Transformations

Modern chemical synthesis increasingly emphasizes sustainability. The principles of green chemistry—such as waste reduction, use of safer solvents, and energy efficiency—can be applied to the synthesis of this compound. Traditional syntheses of related compounds often use hazardous solvents like toluene or chlorinated hydrocarbons. researchgate.net

Future research could focus on developing a greener synthetic route. This could involve exploring solventless (solid-state) reactions or replacing conventional solvents with benign alternatives like water, ethanol, or supercritical CO₂. researchgate.net For the key coupling steps, investigating catalysts based on earth-abundant metals (e.g., iron or copper) instead of precious metals like palladium would be a significant advancement. nih.gov Additionally, exploring energy-efficient activation methods, such as mechanochemistry (ball milling) or microwave-assisted synthesis, could drastically reduce reaction times and energy consumption compared to conventional refluxing. nih.gov Evaluating the environmental impact of different synthetic routes using metrics like E-Factor (mass of waste / mass of product) or Atom Economy would provide a quantitative measure of their "greenness."

Potential Contributions to Interdisciplinary Chemical Science Research

The unique hybrid structure of this compound makes it a compelling candidate for research at the interface of chemistry, materials science, and biology.

Materials Science: The rigid, conjugated biphenyl unit is a well-known component in materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bulky N,N-diphenylacetamide group could act as a solubilizing and morphology-controlling unit, potentially preventing aggregation and improving the performance of thin-film devices.

Medicinal Chemistry: The N,N-diphenylacetamide scaffold and its derivatives have been investigated for various biological activities. nih.govorientjchem.orgresearchgate.net For example, different substituted N,N-diphenylacetamides have been explored as potential antipsychotic and analgesic agents. nih.govorientjchem.org The biphenyl moiety is also a common feature in many approved drugs. The combination of these two pharmacophores in a single molecule makes it an interesting scaffold for screening against a wide range of biological targets, including those related to cancer and inflammatory diseases. researchgate.netbiosynth.com

Supramolecular Chemistry: The molecule's shape and distribution of functional groups (hydrogen bond acceptors, aromatic surfaces) make it a potential building block for creating complex, self-assembled supramolecular structures. These could include gels, fibers, or crystalline porous materials with applications in sensing, catalysis, or separation.

The exploration of this compound within these interdisciplinary fields could lead to the discovery of novel functionalities and applications not achievable with simpler molecules.

Q & A

Q. What are the standard synthetic routes for 2-(4-biphenylyl)-N,N-diphenylacetamide, and how is reaction progress monitored?

The compound is typically synthesized via an acylation reaction. For example, reacting a biphenyl-substituted amine with an acyl chloride (e.g., chloroacetyl chloride) in a polar aprotic solvent like toluene under reflux conditions. Reaction progress is monitored using thin-layer chromatography (TLC) to track precursor consumption. Post-synthesis, purification via recrystallization or column chromatography ensures high purity. Structural confirmation employs H NMR, C NMR, and IR spectroscopy .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm), while C NMR confirms carbonyl (C=O) and aromatic carbons.

- Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm confirm the acetamide C=O stretch.

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]). Purity is assessed via HPLC or melting point analysis .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a scaffold for drug discovery, particularly in studying enzyme inhibition (e.g., kinases) or receptor modulation. Its biphenyl and diphenylacetamide moieties are explored for interactions with hydrophobic binding pockets in proteins. Researchers often derivatize it to enhance bioavailability or target specificity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when encountering low reactivity of precursors?

- Catalyst Optimization: Use coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxyl groups.

- Solvent Effects: Switch to high-polarity solvents (e.g., DMF) to improve solubility.

- Temperature Control: Gradual heating (e.g., 60–80°C) avoids side reactions.

- In Situ Monitoring: Real-time IR or Raman spectroscopy detects intermediate formation .

Q. What strategies are effective in resolving contradictions in NMR data for this compound derivatives?

- 2D NMR Techniques: HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks.

- Computational Modeling: Density Functional Theory (DFT) predicts chemical shifts for comparison.

- X-ray Crystallography: Provides unambiguous structural data, especially for stereochemical ambiguities .

Q. How does the electronic environment of substituents affect the stability of this compound under varying pH conditions?

Electron-withdrawing groups (e.g., nitro) increase susceptibility to hydrolysis in acidic conditions, while electron-donating groups (e.g., methoxy) enhance stability. Stability assays involve incubating the compound in buffered solutions (pH 1–13) and analyzing degradation products via LC-MS. Accelerated stability studies (40–60°C) predict shelf-life .

Q. What advanced analytical techniques beyond routine spectroscopy are critical for elucidating the three-dimensional structure of this compound?

- Single-Crystal X-ray Diffraction: Resolves bond lengths, angles, and packing interactions.

- Synchrotron Radiation: Enhances resolution for low-symmetry crystals.

- Dynamic NMR: Probes conformational flexibility in solution (e.g., hindered rotation of acetamide groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.